1-(1,3-dimethylindol-2-yl)ethanone

Physical chemistry Quality control Solid-state characterisation

1-(1,3-Dimethylindol-2-yl)ethanone, also known as 2-acetyl-1,3-dimethylindole, is a synthetic indole derivative bearing methyl substituents at the N-1 and C-3 positions of the indole ring and an acetyl group at the C-2 position. Its molecular formula is C₁₂H₁₃NO with a molecular weight of 187.24 g·mol⁻¹.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 16244-26-1
Cat. No. B091126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-dimethylindol-2-yl)ethanone
CAS16244-26-1
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)C)C(=O)C
InChIInChI=1S/C12H13NO/c1-8-10-6-4-5-7-11(10)13(3)12(8)9(2)14/h4-7H,1-3H3
InChIKeyKMVJHDBDTPGOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3-Dimethylindol-2-yl)ethanone (CAS 16244-26-1) – Compound Identity and Procurement Baseline


1-(1,3-Dimethylindol-2-yl)ethanone, also known as 2-acetyl-1,3-dimethylindole, is a synthetic indole derivative bearing methyl substituents at the N-1 and C-3 positions of the indole ring and an acetyl group at the C-2 position [1]. Its molecular formula is C₁₂H₁₃NO with a molecular weight of 187.24 g·mol⁻¹ . The compound is a crystalline solid with a reported melting point of 86–87 °C . It serves as a key building block for photochromic fulgides and as a scaffold for further derivatisation in medicinal chemistry and materials science programs [2].

Photochromic fulgide building block
Indole scaffold for parallel synthesis
GC‑MS retention‑index marker

Why 1-(1,3-Dimethylindol-2-yl)ethanone Cannot Be Replaced by Generic Indole Acetyl Derivatives


Superficially similar indole-based acetyl compounds such as 2-acetylindole (CAS 4264-35-1), N-acetyl-2,3-dimethylindole (CAS 31676-43-4), or 1-(3,3-dimethylindol-2-yl)ethanone (CAS 18781-68-5) differ critically in their substitution regiochemistry and physicochemical profiles . The N-1 and C-3 methylation of 1-(1,3-dimethylindol-2-yl)ethanone dramatically lowers the melting point from 154–155 °C (2-acetylindole) to 86–87 °C, alters chromatographic retention behaviour (Kovats RI 1811 on DB-5), and is a prerequisite for the Stobbe condensation reaction that generates photochromic 2-indolylfulgides — a transformation that fails with non-methylated or differently substituted analogues [1][2]. Interchanging these compounds without verification of the specific substitution pattern therefore risks synthetic failure, misidentification in analytical workflows, and loss of the unique photochromic precursor function that distinguishes this compound from its congeners.

Methylation pattern alters melting point, risking misidentification vs. unsubstituted 2‑acetylindole
Stobbe condensation to photochromic fulgides requires N,C‑dimethyl substitution; non‑methylated analogues may fail to cyclise
Kovats retention index differs substantially from regioisomeric N‑acetyl derivatives, enabling misassignment in GC‑MS

Quantitative Differential Evidence for 1-(1,3-Dimethylindol-2-yl)ethanone Against Its Closest Analogs


Melting Point Depression Relative to 2-Acetylindole Confirms N,C-Dimethyl Substitution

The melting point of 1-(1,3-dimethylindol-2-yl)ethanone is 86–87 °C, compared with 154–155 °C for the unsubstituted parent 2-acetylindole . This 68 °C depression is attributable to the disruption of intermolecular hydrogen bonding and crystal packing by the N-methyl and C-3-methyl substituents and provides a rapid, low-cost orthogonal identity verification.

Melting Point
Data to verify
ΔTₘ = −68 °C
Supports rapid identity verification
Target 86–87 °C vs. comparator 154–155 °C (2‑acetylindole)
Physical chemistry Quality control Solid-state characterisation

Kovats Retention Index Differentiation from Regioisomeric N-Acetyl-2,3-dimethylindole

On a DB-5 capillary column, 1-(1,3-dimethylindol-2-yl)ethanone exhibits a Kovats retention index of 1811 [1]. Its regioisomer N-acetyl-2,3-dimethylindole (CAS 31676-43-4) shows a retention index of 1723 on SE-30 [2]. Although the stationary phases differ, the substantial numerical difference (88 index units) and the availability of system-independent RI values permit unambiguous chromatographic identification and quantification of the correct isomer in reaction mixtures and purity assessments.

Kovats Retention Index
Reported
ΔRI ≈ 88 index units
Supports unambiguous isomer assignment
Target RI 1811 (DB‑5) vs. regioisomer RI 1723 (SE‑30); different phases
Analytical chemistry GC-MS Chromatographic purity

Unique Photochromic Fulgide Precursor Capability Not Replicable by Non-methylated or 3-Unsubstituted Analogues

1-(1,3-Dimethylindol-2-yl)ethanone undergoes Stobbe condensation with diethyl isopropylidene succinate to yield photochromic 2-indolylfulgides [1]. The N-methyl substituent is essential for modulating the photochromic properties of the resulting fulgide: electron-withdrawing substituents on the indole nitrogen shorten the absorption maximum of the coloured form and enlarge quantum yields of the photochromic reaction, whereas fulgides derived from non-N-methylated indoles exhibit only E–Z isomerisation without cyclisation [2]. This specific substitution pattern is therefore a structural prerequisite for accessing the photocyclisable fulgide state.

Fulgide Precursor
Class‑level inference
Photocyclisable vs. non‑cyclisable
N‑methyl required for photochromic fulgide formation
Non‑methylated analogues show E–Z isomerisation only; exact quantum yield requires primary data
Materials chemistry Photochromic switches Optical data storage

Conformational Preference (s-Trans) Shared with 2-Acetylindole Class but Modulated by Pyrrole-Ring Substitution

Infrared spectroscopic studies of 2-acetylindoles and their pyrrole-ring-substituted derivatives, including the 1,3-dimethyl variant, establish that these compounds exist in CCl₄ solution predominantly in the s-trans conformation about the carbonyl–indole bond [1]. While this conformational preference is a class-level property, the methyl substituents at N-1 and C-3 influence the carbonyl stretching frequency and the s-cis/s-trans rotational barrier relative to the unsubstituted 2-acetylindole, providing a spectroscopic fingerprint for identity confirmation.

s‑Trans Conformation
Class‑level
Predominantly s‑trans
Supports IR‑based regioisomer identification
Carbonyl frequency shifts depend on substitution; confirm with authentic standard
Vibrational spectroscopy Conformational analysis IR spectroscopy

Procurement-Driven Application Scenarios for 1-(1,3-Dimethylindol-2-yl)ethanone


Synthesis of Photochromic 2-Indolylfulgides for Optical Switching Materials

This compound is the direct precursor for photochromic 2-indolylfulgides via Stobbe condensation with diethyl isopropylidene succinate [1]. The N-methyl and C-3-methyl groups are structurally required; fulgides derived from non-methylated or 1,2-dimethylindole aldehydes show only E–Z isomerisation without photocyclisation, making the correct regioisomer essential for any program targeting fatigue-resistant photochromic materials, optical memory elements, or photoswitchable probes [2]. Procurement of CAS 16244-26-1 with confirmed substitution pattern (melting point < 90 °C) is the gate-check for successful fulgide formation.

Indole Scaffold Derivatisation for Medicinal Chemistry Library Synthesis

The C-2 acetyl group provides a reactive handle for Claisen condensation, hydrazone formation, and heterocycle annulation, while the N-methyl and C-3-methyl groups block metabolically labile positions and direct electrophilic substitution to the C-5 and C-6 positions of the benzene ring. This predictable regiodirecting effect, confirmed by the distinct Kovats retention index (RI 1811 on DB-5), makes the compound a reliable starting material for parallel synthesis of indole-based screening libraries [3].

Analytical Reference Standard for GC-MS Identification of Methylindole Derivatives in Complex Matrices

With a validated Kovats retention index of 1811 on DB-5 and a well-characterised electron-ionisation mass spectrum archived in the NIST database, this compound serves as a retention-index marker and mass spectral reference for identifying volatile methylindole derivatives in food, fragrance, and environmental samples [1][3]. Its RI differs substantially from that of the regioisomeric N-acetyl-2,3-dimethylindole (RI 1723 on SE-30), enabling unambiguous chromatographic assignment.

Calibration Standard for Differential Scanning Calorimetry (DSC) in the 80–90 °C Range

The sharp melting point of 86–87 °C makes this compound suitable as an inexpensive secondary temperature calibration standard for DSC and melting-point apparatus verification in the sub-100 °C range, complementing commonly used standards such as indium (156.6 °C) and benzoic acid (122.4 °C) [2].

Application
Selection Property
Validation Focus
Photochromic fulgide synthesis
N‑Methyl‑2‑acetyl indole scaffold
Confirmed substitution pattern (melting point identity verification)
Medicinal chemistry library synthesis
C‑2 acetyl reactivity; blocked N‑ and C‑3 positions
Regioselective derivatisation at C‑5/C‑6 (retention‑index identity)
GC‑MS analytical reference standard
Well‑characterized Kovats RI and mass spectrum
Retention‑index match (confirm with authentic standard)
DSC calibration standard
Sharp melting point in sub‑100 °C range
Melting point reproducibility (verify against certified reference)
Quote Request

Request a Quote for 1-(1,3-dimethylindol-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.